1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate
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Overview
Description
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid: Similar in structure but differs in the functional group attached to the isoquinoline ring.
Quinoline derivatives: Share a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both the chlorophenyl and isoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14ClNO2 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3 |
InChI Key |
QZOAFGLUOGEIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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